1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 92142-32-0
VCID: VC20838543
InChI: InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8-,10-/m0/s1
SMILES: CC(=O)C1=CCCC2CCC1N2
Molecular Formula: C14H19NO5
Molecular Weight: 165.23 g/mol

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone

CAS No.: 92142-32-0

Cat. No.: VC20838543

Molecular Formula: C14H19NO5

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone - 92142-32-0

Specification

CAS No. 92142-32-0
Molecular Formula C14H19NO5
Molecular Weight 165.23 g/mol
IUPAC Name 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone
Standard InChI InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8-,10-/m0/s1
Standard InChI Key ZJSIFVODFDHYJU-XXKWJKJXSA-N
Isomeric SMILES CC(=O)C1=CCC[C@H]2CC[C@@H]1N2
SMILES CC(=O)C1=CCCC2CCC1N2
Canonical SMILES CC(=O)C1=CCCC2CCC1N2

Introduction

Chemical Identity and Nomenclature

Systematic Identification

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone represents a nitrogen-containing bicyclic organic compound with precise stereochemistry. The compound is identified in chemical databases with specific molecular identifiers that facilitate its tracking and categorization in scientific literature . Its structure contains a distinctive azabicyclic scaffold with a ketone group attachment, making it part of an important class of nitrogen heterocycles . The compound belongs to the family of bicyclic alkaloids with significant biological activity, particularly in neurological systems .

Registry Information and Synonyms

The compound is registered under multiple Chemical Abstracts Service (CAS) numbers depending on its specific form and salt derivatives. The pure form is identified under CAS 85514-42-7, while its fumarate salt is registered as 92142-32-0 . Additional registry information includes the hydrochloride salt form under CAS 64314-16-5 . The compound is known by several systematic names and synonyms including:

  • (-)-Anatoxin A

  • Ethanone, 1-(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl- (9CI)

  • 1-((1S,6S)-9-Azabicyclo(4.2.1)non-4-en-5-yl)ethanone

These multiple identifiers reflect both its structural characteristics and historical naming conventions as research on this compound has progressed.

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone features a distinctive bicyclic system containing a nitrogen atom at the 9-position, hence the "9-aza" nomenclature . The compound contains a total of 12 heavy atoms organized in a complex three-dimensional arrangement . The 9-azabicyclic framework creates a rigid conformation that positions the ethanone (acetyl) group in a specific spatial orientation, contributing to the compound's biochemical properties . The 2-en designation indicates the presence of a double bond at the 2-position, which affects the compound's reactivity and conformational flexibility .

Stereochemistry

The stereochemical designation (1S,6S) indicates specific spatial configurations at carbon positions 1 and 6 of the azabicyclic system. These stereogenic centers create a three-dimensional arrangement that is crucial for the compound's biological activity . The stereochemistry establishes an exact spatial relationship between the nitrogen atom and the ethanone group, which affects how the molecule interacts with biological receptors . The 3D conformational properties of this compound have been determined through various spectroscopic and computational methods, allowing for precise modeling of its interactions with biological systems .

Physicochemical Properties

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone exhibits several important physicochemical properties that influence its behavior in chemical and biological systems. Table 1 summarizes the key physical and chemical parameters of this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
Exact Mass165.115364102 Da
XLogP30.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1
Complexity232

Related Derivatives and Salt Forms

Structural Analogs

The chemical literature identifies several structural analogs and derivatives of 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone that differ in stereochemistry or functional group modifications. One notable analog is the reduced form, 1-(9-azabicyclo[4.2.1]non-2-yl)ethanone, which lacks the double bond and has different stereochemical designations . This saturated derivative exhibits distinct physical properties compared to the unsaturated parent compound, including:

Property1-(9-azabicyclo[4.2.1]non-2-yl)ethanoneReference
Density1.0±0.1 g/cm³
Boiling Point264.2±23.0 °C at 760 mmHg
Flash Point106.9±22.8 °C
Vapor Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.477
LogP0.90

These structural analogs provide valuable insights into structure-activity relationships and how specific modifications affect the compound's chemical behavior and biological properties.

Salt Forms and Formulations

The parent compound exists in various salt forms that enhance its stability, solubility, or bioavailability for research or potential therapeutic applications. The fumarate salt, (-)-Anatoxin-A fumarate, is registered under CAS 92142-32-0 and represents one of the more common salt forms used in research settings . The hydrochloride salt (1:1) is another important formulation documented in chemical repositories, with CAS 64314-16-5 . These salt forms alter the compound's physicochemical properties while maintaining the core structural features responsible for its biological activity. The selection of appropriate salt forms is crucial for enhancing stability during storage and optimizing performance in experimental or analytical contexts.

Analytical Identification Methods

Spectroscopic Characterization

The structural elucidation and confirmation of 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone typically employs multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's carbon-hydrogen framework and confirms the presence of the ethanone group and azabicyclic system . Mass spectrometry represents another critical analytical approach, with the compound exhibiting characteristic fragmentation patterns that help confirm its structural identity . The InChI and SMILES notations serve as standardized computational representations of the compound's structure:

  • InChI: InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8?,10-/m0/s1

  • InChIKey: SGNXVBOIDPPRJJ-HTLJXXAVSA-N

  • SMILES: CC(=O)C1=CCCC2CC[C@@H]1N2

These standardized notations facilitate the compound's representation in chemical databases and computational tools for structure prediction and property calculation.

Chromatographic Methods

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry provides high sensitivity and specificity for detecting this compound in complex matrices . Gas Chromatography (GC) methods may also be employed, particularly for more volatile derivatives or after suitable derivatization procedures. These analytical approaches are critical for monitoring the compound's purity, detecting structural isomers or related compounds, and performing quantitative determinations in research settings. The development of reliable analytical methods continues to evolve as research on this compound and its analogs progresses.

Biological Significance and Applications

Pharmacological Properties

As a structural analog of (-)-anatoxin-A, the compound 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone demonstrates significant pharmacological activity, particularly in neurological systems . Its structural characteristics enable interactions with specific cellular receptors, making it valuable for studies of neurotransmission and signal transduction pathways . The rigid bicyclic structure and precise stereochemistry create a molecular conformation that facilitates specific receptor binding, particularly to nicotinic acetylcholine receptors in the nervous system . These pharmacological properties have made the compound an important tool in neuropharmacological research and the development of potential therapeutic agents targeting specific receptor systems.

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